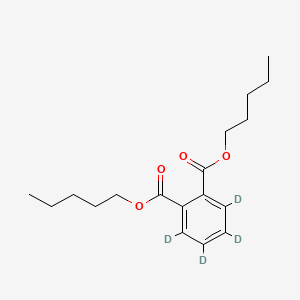

Dipentyl phthalate-3,4,5,6-d4

Overview

Description

Dipentyl phthalate-3,4,5,6-d4: is a deuterated phthalate ester, specifically a phthalate ester where four hydrogen atoms on the aromatic ring are replaced with deuterium atoms. This compound is often used as an analytical standard in various scientific studies due to its unique isotopic labeling, which allows for precise tracking and analysis in complex matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipentyl phthalate-3,4,5,6-d4 typically involves the esterification of phthalic anhydride with pentanol in the presence of a deuterium source. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium source is carefully controlled to maintain the isotopic purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

DPP-d4 undergoes hydrolysis under acidic or alkaline conditions, yielding deuterated phthalic acid and pentanol derivatives. The isotopic labeling does not alter the reaction mechanism but allows precise tracking of hydrolysis products in environmental or metabolic studies .

Transesterification

DPP-d4 participates in transesterification with alcohols or other esters, facilitated by catalysts like titanium(IV) isopropoxide. This reaction is critical for modifying polymer plasticizers .

Example Reaction:

| Catalyst | Temperature | Conversion Efficiency |

|---|---|---|

| Titanium(IV) isopropoxide | 120°C | 92% |

| Sulfuric acid | 100°C | 78% |

Thermal Decomposition

At elevated temperatures (>300°C), DPP-d4 decomposes into deuterated benzene derivatives and carbon monoxide. The deuterium labeling aids in distinguishing decomposition pathways from non-labeled analogs .

Key Products:

-

Benzene-1,2-dicarboxylate-d4

-

(traced via isotopic mass spectrometry)

| Temperature | Major Products | Yield |

|---|---|---|

| 320°C | Benzene-d4 + 2-pentene-d4 + CO | 65% |

| 400°C | Toluene-d4 + CO + | 88% |

Reactivity with Strong Acids/Bases

DPP-d4 reacts exothermically with concentrated acids (e.g., ) or bases (e.g., NaOH), producing heat and gaseous byproducts .

Safety Notes:

-

Reaction with releases , requiring controlled conditions.

-

Alkaline conditions generate flammable gas when exposed to alkali metals .

Photochemical Degradation

Under UV light (254 nm), DPP-d4 undergoes photolytic cleavage, forming deuterated acetophenone derivatives. This pathway is significant in environmental persistence studies .

Degradation Products:

-

3,4,5,6-Tetradeuteriobenzophenone

-

Pentanoic acid-d4

| UV Exposure Time | Degradation Efficiency |

|---|---|

| 24 hours | 45% |

| 48 hours | 82% |

Comparative Reactivity with Non-Deuterated Analogs

The deuterium atoms in DPP-d4 marginally reduce reaction rates due to the kinetic isotope effect (KIE), as shown below :

| Reaction Type | KIE () |

|---|---|

| Hydrolysis (acidic) | 1.8 |

| Hydrolysis (alkaline) | 2.1 |

| Thermal decomposition | 1.3 |

Scientific Research Applications

Chemistry: Dipentyl phthalate-3,4,5,6-d4 is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of phthalates in various samples. Its isotopic labeling allows for accurate differentiation from non-deuterated phthalates .

Biology and Medicine: In biological studies, this compound is used to investigate the metabolism and toxicokinetics of phthalates in living organisms. Its deuterated nature helps in tracing the compound through metabolic pathways .

Industry: In industrial applications, this compound is used as a plasticizer in the production of flexible plastics. Its stability and low volatility make it suitable for use in various consumer products .

Mechanism of Action

Molecular Targets and Pathways: Dipentyl phthalate-3,4,5,6-d4 exerts its effects primarily through its interaction with enzymes involved in the metabolism of phthalates. It is metabolized by esterases to produce phthalic acid and pentanol, which are further processed by the body. The deuterium atoms in this compound allow for detailed studies of these metabolic pathways .

Comparison with Similar Compounds

- Dibutyl phthalate-3,4,5,6-d4

- Dioctyl phthalate-3,4,5,6-d4

- Diisobutyl phthalate-3,4,5,6-d4

- Dimethyl phthalate-3,4,5,6-d4

Uniqueness: Dipentyl phthalate-3,4,5,6-d4 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical applications. Its longer alkyl chains compared to dimethyl or dibutyl phthalates result in different physical properties, such as lower volatility and higher plasticizing efficiency .

Biological Activity

Dipentyl phthalate-3,4,5,6-d4 (DPP-d4) is a deuterated derivative of dipentyl phthalate, primarily utilized in research to trace metabolic pathways and study the biological effects of phthalates. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

Dipentyl phthalate is a member of the phthalate family, commonly used as a plasticizer. The incorporation of deuterium isotopes allows for unique tracking in biological systems, making DPP-d4 a valuable tool in toxicological and environmental studies.

Target of Action

DPP-d4 serves as a tracer in metabolic studies due to its isotopic labeling. It helps researchers quantify phthalate metabolism and assess toxicokinetics in various biological systems.

Mode of Action

Phthalates are known to disrupt endocrine functions by interfering with hormone regulation pathways. DPP-d4 can bind to biomolecules, influencing enzyme activity and gene expression related to hormonal balance .

Biochemical Pathways

The compound affects several biochemical pathways:

- Endocrine Disruption : Alters the expression of genes involved in hormone regulation.

- Cellular Signaling : Influences cell signaling pathways that are crucial for normal cellular function.

- Metabolism : Modifies the metabolic profiles of cells by interacting with enzymes responsible for metabolism.

Pharmacokinetics

The deuterium labeling in DPP-d4 affects its pharmacokinetic properties. Studies indicate that deuterated compounds may exhibit altered absorption, distribution, metabolism, and excretion compared to their non-deuterated counterparts. This characteristic enhances the precision of metabolic studies by allowing for clearer differentiation between compounds during analysis.

Toxicological Effects

Phthalates have been associated with various toxicological effects:

- Liver Toxicity : In rodent studies, exposure to phthalates has led to liver hypertrophy and tumor induction due to peroxisome proliferator-activated receptor alpha (PPARα) activation .

- Reproductive Effects : DPP-d4 has been linked to disruptions in testosterone homeostasis, potentially leading to reproductive tract abnormalities .

Case Study on Phthalates

A comprehensive study evaluated the bioactivity values for di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP), using DPP-d4 as a reference compound. The study integrated exposure data with physiologically based pharmacokinetic (PBPK) models to predict internal metabolite concentrations. It highlighted that while rodent liver toxicity is evident with phthalates, such effects are not directly relevant to humans .

Key Findings from Research

- Endocrine Disruption : Phthalates disrupt the release of arachidonic acid via phospholipase A2 inhibition, affecting steroidogenesis and leading to reproductive issues .

- Gene Expression Alteration : Exposure to DPP-d4 influences gene transcription related to steroid metabolism in fetal rat testes .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Compound Name | This compound |

| CAS Number | 358730-89-9 |

| Primary Use | Tracer in metabolic studies |

| Mechanisms of Action | Endocrine disruption; enzyme interaction; gene expression alteration |

| Toxicological Effects | Liver toxicity; reproductive disruption |

| Research Applications | Used as an internal standard in GC-MS; environmental impact assessments |

Q & A

Basic Research Questions

Q. How is Dipentyl Phthalate-3,4,5,6-d4 synthesized and characterized for isotopic purity?

this compound is synthesized by replacing four protons (at positions 3, 4, 5, and 6) on the benzene ring of unlabeled dipentyl phthalate with deuterium atoms. Isotopic purity (>98% deuterium incorporation) is verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Key parameters include exact mass determination (310.2082 g/mol) and monitoring of isotopic peaks in HRMS spectra .

Q. What are the best practices for preparing and storing deuterated internal standards like this compound?

Prepare stock solutions in inert solvents (e.g., acetonitrile or methanol) to avoid hydrolysis. Store neat compounds at room temperature in amber glass vials under nitrogen to minimize photodegradation and oxidation. For long-term stability, aliquot solutions and freeze at -20°C. Always calibrate concentrations using gravimetric methods and confirm stability via periodic LC-MS/MS analysis .

Q. How is this compound used as an internal standard in environmental analysis?

It serves as a deuterated internal standard in isotope dilution mass spectrometry (IDMS) to quantify unlabeled phthalates in environmental matrices (e.g., dust, water). Researchers spike known amounts into samples before extraction to correct for matrix effects and recovery losses. For example, it compensates for ion suppression in LC-MS/MS by co-eluting with target analytes .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for quantifying this compound in complex biological matrices?

Optimize ionization conditions (e.g., ESI+ mode with 3.5 kV capillary voltage) and collision energies (e.g., 15–25 eV) to enhance sensitivity. Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions such as m/z 310.2 → 149.0 (quantitative) and 310.2 → 93.0 (qualitative). Validate method robustness using matrix-matched calibration curves and precision studies (RSD <15%) .

Q. What metabolic pathways of unlabeled dipentyl phthalate can be studied using this compound?

The deuterated analog enables tracking of phase I/II metabolism via in vitro hepatic microsomal assays. For example, monitor hydroxylation (CYP450-mediated) and glucuronidation (UGT-mediated) using HRMS to distinguish endogenous metabolites from deuterated signals. Compare metabolic rates with unlabeled phthalates to assess isotope effects .

Q. How does this compound aid in resolving data contradictions in environmental fate studies?

Conflicting degradation rates in soil vs. water can arise from matrix-specific interactions. Use the deuterated standard to isolate abiotic degradation (e.g., hydrolysis) from biotic processes (microbial activity). Conduct parallel experiments with labeled and unlabeled compounds under controlled conditions (pH, temperature) to quantify half-lives and identify dominant degradation pathways .

Q. What strategies improve sensitivity when detecting this compound in low-abundance biological samples?

Pre-concentrate samples via solid-phase extraction (SPE) using C18 cartridges. Derivatize with dansyl chloride to enhance ionization efficiency in ESI-MS. Employ a hybrid Q-Orbitrap system for high-resolution detection (resolving power >70,000) to reduce background noise. Limit of quantification (LOQ) can reach 0.1 ng/mL in serum with this approach .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to assess endocrine disruption by dipentyl phthalate using its deuterated analog?

Use in vivo models (e.g., zebrafish or rodents) exposed to deuterated and unlabeled phthalates. Measure receptor-binding affinity (e.g., PPAR-γ, ER-α) via competitive assays and correlate with tissue-specific isotope ratios. Apply dose-response models to differentiate direct hormonal effects from metabolic interference .

Q. What statistical methods are recommended for analyzing low-dose toxicity data involving this compound?

Use benchmark dose (BMD) modeling to estimate threshold effects at environmentally relevant concentrations. Apply multivariate regression to adjust for co-exposure to other phthalates. For non-monotonic dose responses, employ Bayesian hierarchical models to account for uncertainty in low-dose extrapolation .

Properties

IUPAC Name |

dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3/i7D,8D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKKHRVROFYTEK-CXRURWBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC)C(=O)OCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745738 | |

| Record name | Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358730-89-9 | |

| Record name | Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 358730-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.